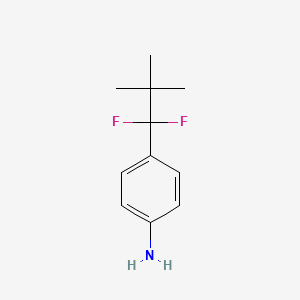
Benzenamine, 4-(1,1-difluoro-2,2-dimethylpropyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenamine, 4-(1,1-difluoro-2,2-dimethylpropyl)-: is an organic compound belonging to the class of aromatic amines It features a benzene ring substituted with an amine group (-NH2) and a 1,1-difluoro-2,2-dimethylpropyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, 4-(1,1-difluoro-2,2-dimethylpropyl)- typically involves the following steps:
Nitration: The starting material, benzene, undergoes nitration to form nitrobenzene.
Reduction: Nitrobenzene is then reduced to aniline (benzenamine).
Halogenation: The aniline is subjected to halogenation to introduce the difluoro group.
Alkylation: Finally, the alkylation step introduces the 1,1-difluoro-2,2-dimethylpropyl group.
Industrial Production Methods: In an industrial setting, the compound is produced through continuous flow processes to ensure efficiency and scalability. Advanced catalytic systems and optimized reaction conditions are employed to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: Benzenamine, 4-(1,1-difluoro-2,2-dimethylpropyl)- undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso compounds or diazonium salts.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and nitrous acid (HNO2).
Reduction: Reducing agents like iron (Fe) and hydrogen (H2) are used.
Substitution: Electrophiles such as halogens (Cl2, Br2) and Lewis acids (AlCl3) are employed.
Major Products Formed:
Oxidation: Nitroso derivatives and diazonium salts.
Reduction: Aniline derivatives.
Substitution: Halogenated benzene derivatives.
Scientific Research Applications
Chemistry: Benzenamine, 4-(1,1-difluoro-2,2-dimethylpropyl)- is used as an intermediate in the synthesis of more complex organic compounds. Its unique structure makes it valuable in the development of new chemical reactions and materials.
Biology: In biological research, this compound is utilized to study the effects of fluorinated compounds on biological systems. It serves as a model compound for understanding the interactions between fluorinated molecules and biological targets.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its fluorinated structure can enhance the bioactivity and stability of drug molecules.
Industry: In the industrial sector, Benzenamine, 4-(1,1-difluoro-2,2-dimethylpropyl)- is used in the production of agrochemicals, polymers, and other specialty chemicals. Its unique properties make it suitable for various applications requiring high chemical stability and reactivity.
Mechanism of Action
The mechanism by which Benzenamine, 4-(1,1-difluoro-2,2-dimethylpropyl)- exerts its effects involves its interaction with molecular targets and pathways. The fluorinated group enhances the compound's ability to penetrate biological membranes and bind to specific receptors or enzymes. This interaction can modulate biological processes and lead to desired therapeutic effects.
Comparison with Similar Compounds
Benzenamine, 2,4-dimethyl-
1,4-Benzenediol, 2,5-dimethyl-
Benzene, 1,2-difluoro-
Uniqueness: Benzenamine, 4-(1,1-difluoro-2,2-dimethylpropyl)- stands out due to its unique combination of a fluorinated group and a bulky alkyl group. This combination provides enhanced chemical stability and reactivity compared to similar compounds.
Properties
IUPAC Name |
4-(1,1-difluoro-2,2-dimethylpropyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F2N/c1-10(2,3)11(12,13)8-4-6-9(14)7-5-8/h4-7H,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NULOSUHPBOCFRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C1=CC=C(C=C1)N)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














